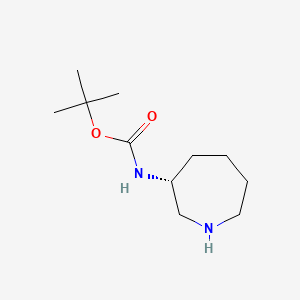

(R)-tert-Butyl azepan-3-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R)-azepan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEPWAXJSWYEDV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716763 | |

| Record name | tert-Butyl (3R)-azepan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354351-56-6 | |

| Record name | tert-Butyl (3R)-azepan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-tert-Butyl azepan-3-ylcarbamate (CAS 1354351-56-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl azepan-3-ylcarbamate, with the CAS number 1354351-56-6, is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, seven-membered azepane core, combined with the stereospecific placement of a Boc-protected amine, makes it a valuable synthon for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its emerging role in the development of novel therapeutics.

Chemical and Physical Properties

(R)-tert-Butyl azepan-3-ylcarbamate is a white to off-white solid. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1354351-56-6 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| IUPAC Name | tert-butyl N-[(3R)-azepan-3-yl]carbamate | [2] |

| Synonyms | (R)-3-(Boc-amino)azepane | [3] |

| Appearance | White to off-white solid | |

| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1CCCCNC1 | [2] |

Synthesis

The stereoselective synthesis of (R)-tert-Butyl azepan-3-ylcarbamate is crucial for its application in the development of enantiomerically pure pharmaceuticals. A convenient two-step synthesis starting from the readily available chiral precursor, D-ornithine, has been reported.[3] This method involves the formation of an N-Boc protected 3-aminolactam, followed by a key imido ester hydrogenation step.

Experimental Protocol: Synthesis from D-Ornithine[3]

Step 1: Formation of (R)-3-(Boc-amino)azepan-2-one

-

D-ornithine is first protected with a tert-butyloxycarbonyl (Boc) group on the α-amino group.

-

The resulting Nα-Boc-D-ornithine is then cyclized to form the corresponding lactam, (R)-3-(Boc-amino)azepan-2-one, typically using a suitable coupling agent.

Step 2: Reduction of (R)-3-(Boc-amino)azepan-2-one to (R)-tert-Butyl azepan-3-ylcarbamate

-

The N-Boc protected 3-aminolactam is converted into its corresponding imido ester by O-alkylation.

-

The imido ester is then hydrogenated without isolation using a standard hydrogenation catalyst, such as 5% Platinum on carbon (Pt/C), under mild conditions (5 bar H₂, room temperature).

-

This reduction selectively reduces the lactam carbonyl to a methylene group, yielding the desired (R)-tert-Butyl azepan-3-ylcarbamate.

Caption: Synthetic workflow for (R)-tert-Butyl azepan-3-ylcarbamate.

Applications in Drug Discovery

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] The specific chirality and functionalization of (R)-tert-Butyl azepan-3-ylcarbamate make it a particularly valuable building block for targeting a range of biological pathways.

NLRP3 Inflammasome Inhibitors

A significant application of (R)-tert-Butyl azepan-3-ylcarbamate is in the synthesis of inhibitors of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome.[5] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.

(R)-tert-Butyl azepan-3-ylcarbamate serves as a crucial chiral amine for the construction of complex heterocyclic systems that potently and selectively inhibit NLRP3 activation. The synthesis of these inhibitors often involves the deprotection of the Boc group, followed by coupling with a suitable heterocyclic core.

Caption: Role of azepane-based inhibitors in the NLRP3 signaling pathway.

Data Presentation

While a comprehensive, publicly available dataset for (R)-tert-Butyl azepan-3-ylcarbamate is limited, the following table summarizes expected and reported analytical data for this and structurally related compounds. Researchers should perform their own analytical characterization for confirmation.

| Data Type | Expected/Reported Values |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.9 (br s, 1H, NH), ~3.6 (m, 1H, CH-N), ~3.2-2.8 (m, 2H, CH₂-N), ~1.8-1.4 (m, 6H, CH₂), 1.44 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~156 (C=O), ~80 (C(CH₃)₃), ~50 (CH-N), ~48 (CH₂-N), ~35, ~30, ~25 (CH₂), 28.5 (C(CH₃)₃) |

| Specific Rotation | The specific rotation for the (R)-enantiomer is expected to be a non-zero value, which would be opposite in sign to the (S)-enantiomer. The exact value is dependent on the solvent and concentration. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (R)-tert-Butyl azepan-3-ylcarbamate in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Spectral width: 0 to 180 ppm.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Caption: General workflow for NMR analysis.

Conclusion

(R)-tert-Butyl azepan-3-ylcarbamate is a valuable and versatile chiral building block with demonstrated utility in the synthesis of complex pharmaceutical agents. Its application in the development of NLRP3 inflammasome inhibitors highlights its potential for addressing a range of inflammatory diseases. The synthetic route from D-ornithine provides an accessible pathway to this important intermediate. This technical guide serves as a foundational resource for researchers and scientists working with this compound, facilitating its effective use in the advancement of drug discovery and development programs.

References

- 1. 001chemical.com [001chemical.com]

- 2. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Evaluation of Oxazaborine Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-tert-Butyl azepan-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-tert-Butyl azepan-3-ylcarbamate, a key chiral intermediate in the development of novel therapeutics.

Core Molecular Data

(R)-tert-Butyl azepan-3-ylcarbamate is a carbamate-protected form of (R)-3-aminoazepane. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in peptide synthesis and the construction of complex nitrogen-containing molecules for pharmaceutical applications.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂[1] |

| Molecular Weight | 214.30 g/mol [1] |

| CAS Number | 1354351-56-6[1] |

| Appearance | White to off-white solid |

| Chirality | (R)-enantiomer |

Experimental Protocols

The synthesis of enantiomerically pure (R)-tert-Butyl azepan-3-ylcarbamate is crucial for its use in stereospecific drug synthesis. A common and efficient method involves a two-step process starting from the readily available chiral precursor, D-lysine.[2][3]

Synthesis from D-Lysine

This synthetic route leverages the inherent chirality of D-lysine to produce the desired (R)-enantiomer of the azepane ring system. The key steps involve the formation of an N-Boc-protected 3-aminolactam, followed by its conversion to an imido ester and subsequent hydrogenation.[2][3]

Step 1: Formation of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate (N-Boc-protected 3-aminolactam)

-

Boc Protection of D-Lysine: D-lysine is first protected at the α-amino group with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting D-lysine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as sodium hydroxide, in a mixed solvent system (e.g., water/THF or water/acetone) at controlled temperatures (e.g., 0-5 °C).[4][5][6]

-

Cyclization to Lactam: The Nα-Boc-protected D-lysine is then induced to cyclize to form the corresponding seven-membered lactam ring. This intramolecular condensation is often facilitated by activating the carboxylic acid group, for example, by converting it to an active ester.

Step 2: Reduction of the Lactam to (R)-tert-Butyl azepan-3-ylcarbamate

-

O-Alkylation to Imido Ester: The N-Boc-protected 3-aminolactam is converted to its corresponding imido ester. This is typically achieved by O-alkylation using a suitable reagent.

-

Hydrogenation: The resulting imido ester is then hydrogenated to yield the final product, (R)-tert-Butyl azepan-3-ylcarbamate. This reduction is carried out under mild conditions (e.g., 5 bar H₂, room temperature) using a standard hydrogenation catalyst such as 5% Platinum on carbon (Pt/C).[2][3]

Applications in Drug Development

(R)-tert-Butyl azepan-3-ylcarbamate serves as a crucial building block in the synthesis of several classes of therapeutic agents, including IRAK4 inhibitors and orexin receptor antagonists.[7]

Role as an Intermediate in IRAK4 Inhibitor Synthesis

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key protein in inflammatory signaling pathways and a promising target for the treatment of certain cancers and autoimmune diseases.[8][9] (R)-tert-Butyl azepan-3-ylcarbamate provides the chiral azepane core, which is a common structural motif in a number of potent and selective IRAK4 inhibitors.

The general workflow for the incorporation of this intermediate into a final IRAK4 inhibitor is depicted below.

References

- 1. Targeting orexin receptors: Recent advances in the development of subtype selective or dual ligands for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. WO2001027074A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-tert-Butyl azepan-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl azepan-3-ylcarbamate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a seven-membered azepane ring with a Boc-protected amine at the 3-position, renders it a valuable building block for the synthesis of complex biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its role in synthetic workflows.

Core Physicochemical Properties

While specific experimental data for some properties of (R)-tert-Butyl azepan-3-ylcarbamate are not widely published, the following table summarizes its key identifiers and known characteristics. The tert-butoxycarbonyl (Boc) protecting group makes the amine functionality less nucleophilic, allowing for selective reactions at other positions of the molecule.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| CAS Number | 1354351-56-6 | [1] |

| Appearance | Solid (predicted/supplier data) | |

| Melting Point | Data not available in search results | |

| Boiling Point | Data not available in search results | |

| Solubility | Data not available in search results |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of chemical compounds. Below are standard protocols for determining key physicochemical properties applicable to (R)-tert-Butyl azepan-3-ylcarbamate.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically suggests a pure compound, while a broad range can indicate the presence of impurities.

Method: Mel-Temp Apparatus [2][3][4]

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.[2]

-

Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[2][5]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property. The following micro-method is suitable for small sample quantities.

Method: Capillary Method [6][7][8]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or a Durham tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heating: The heating bath is gently and uniformly heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and biological testing.

General Protocol for Amine Derivatives [9][10][11][12]

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH), and common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, hexane).[12]

-

Procedure:

-

To a small, known amount of the compound (e.g., 1-5 mg) in a vial, a small volume of the solvent (e.g., 0.1 mL) is added.

-

The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected for the dissolution of the solid.

-

If the solid dissolves, more solute is added until saturation is reached. If the solid does not dissolve, more solvent is added incrementally.

-

-

Classification: The solubility can be qualitatively classified (e.g., soluble, partially soluble, insoluble) or quantitatively determined by analyzing the concentration of the saturated solution using techniques like HPLC or UV-Vis spectroscopy.[11] Due to the presence of the basic azepane nitrogen, (R)-tert-Butyl azepan-3-ylcarbamate is expected to be soluble in acidic aqueous solutions. Its solubility in organic solvents will depend on the overall polarity of the molecule.

Role in Synthetic Workflows

(R)-tert-Butyl azepan-3-ylcarbamate is a valuable chiral building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The azepane scaffold is a key feature in a number of biologically active compounds, including kinase inhibitors.[13][14][15][16] The Boc-protected amine allows for the selective functionalization of other parts of the molecule before the amine is deprotected for subsequent reactions.

The following diagram illustrates a generalized synthetic workflow where (R)-tert-Butyl azepan-3-ylcarbamate serves as a key intermediate in the synthesis of a hypothetical kinase inhibitor.

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

This workflow highlights the strategic use of (R)-tert-Butyl azepan-3-ylcarbamate. The initial step involves the functionalization of the azepane nitrogen. Subsequently, the Boc protecting group is removed under acidic conditions to liberate the primary amine. This amine can then undergo further reactions, such as an amide coupling, to build the final, more complex target molecule. This step-wise approach, enabled by the Boc protecting group, is fundamental in modern organic synthesis.

References

- 1. 001chemical.com [001chemical.com]

- 2. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemconnections.org [chemconnections.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 9. benchchem.com [benchchem.com]

- 10. moorparkcollege.edu [moorparkcollege.edu]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. www1.udel.edu [www1.udel.edu]

- 13. researchgate.net [researchgate.net]

- 14. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (R)-tert-Butyl azepan-3-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the chiral compound (R)-tert-Butyl azepan-3-ylcarbamate. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents predicted NMR data generated through advanced computational algorithms. These predictions are based on the compound's chemical structure and offer a valuable reference for researchers in synthesis, quality control, and drug development.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (R)-tert-Butyl azepan-3-ylcarbamate. These predictions were performed in deuterochloroform (CDCl₃), a common solvent for nonpolar organic compounds.

Table 1: Predicted ¹H NMR Spectral Data for (R)-tert-Butyl azepan-3-ylcarbamate

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| 10, 11, 12 | 1.45 | Singlet | 9H |

| 7a | 3.20 - 3.35 | Multiplet | 1H |

| 7b | 2.75 - 2.90 | Multiplet | 1H |

| 3 | 3.80 - 3.95 | Multiplet | 1H |

| 2a | 2.95 - 3.10 | Multiplet | 1H |

| 2b | 2.60 - 2.75 | Multiplet | 1H |

| 4a, 4b | 1.60 - 1.85 | Multiplet | 2H |

| 5a, 5b | 1.40 - 1.60 | Multiplet | 2H |

| 6a, 6b | 1.70 - 1.90 | Multiplet | 2H |

| NH (Carbamate) | 4.80 - 5.20 | Broad Singlet | 1H |

| NH (Azepane) | 1.90 - 2.40 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for (R)-tert-Butyl azepan-3-ylcarbamate

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| 8 | 155.5 |

| 9 | 79.2 |

| 10, 11, 12 | 28.4 |

| 3 | 51.0 |

| 7 | 48.5 |

| 2 | 45.8 |

| 6 | 36.5 |

| 4 | 30.2 |

| 5 | 25.5 |

Visualization of Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of (R)-tert-Butyl azepan-3-ylcarbamate with the numbering scheme used for the NMR data correlation.

Experimental Protocols

The following is a detailed, representative protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds such as (R)-tert-Butyl azepan-3-ylcarbamate.

1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterochloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic molecules.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently vortex or sonicate the mixture to ensure complete dissolution.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles or air bubbles.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good spectral resolution.

-

Tuning and Locking: The spectrometer probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The field frequency is then locked onto the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: The homogeneity of the magnetic field is optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.

-

Acquisition Parameters (¹H NMR):

-

Pulse Angle: A 30-45 degree pulse angle is typically used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons.

-

Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is common.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to the signal.

-

Peak Picking and Referencing: The chemical shift of each peak is determined relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the characterization of (R)-tert-Butyl azepan-3-ylcarbamate using NMR spectroscopy.

Mass Spectrometry Analysis of (R)-tert-Butyl azepan-3-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of (R)-tert-Butyl azepan-3-ylcarbamate, a key building block in pharmaceutical synthesis. This document outlines expected fragmentation patterns, experimental protocols, and data interpretation strategies to aid in the characterization and quality control of this compound.

Compound Profile

(R)-tert-Butyl azepan-3-ylcarbamate is a chiral cyclic carbamate widely utilized in the development of novel therapeutic agents. Its accurate mass spectrometric analysis is crucial for identity confirmation, purity assessment, and metabolic studies.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol |

| CAS Number | 1354351-56-6 |

| Chemical Structure | (Image of the chemical structure of (R)-tert-Butyl azepan-3-ylcarbamate) |

Mass Spectrometry Data

Mass spectrometric analysis of (R)-tert-Butyl azepan-3-ylcarbamate typically involves soft ionization techniques such as Electrospray Ionization (ESI) to observe the protonated molecule [M+H]⁺. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides characteristic product ions that confirm the compound's structure.

Predicted Mass Spectrum Data

The following table summarizes the expected major ions in the mass spectrum of (R)-tert-Butyl azepan-3-ylcarbamate. The data is based on the analysis of structurally similar compounds, such as tert-butyl 3-aminopiperidine-1-carboxylate, and known fragmentation patterns of N-Boc protected amines.[1]

| m/z (amu) | Proposed Fragment Ion | Relative Intensity (%) |

| 215.17 | [M+H]⁺ | 10 |

| 159.13 | [M+H - C₄H₈]⁺ | 40 |

| 141.12 | [M+H - C₄H₈ - H₂O]⁺ | 20 |

| 115.10 | [M+H - Boc]⁺ | 80 |

| 99.08 | [Azepane-3-amine]⁺ | 60 |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) | 100 |

Note: Relative intensities are estimates and can vary depending on the instrument and experimental conditions.

Fragmentation Pathway

The fragmentation of protonated (R)-tert-Butyl azepan-3-ylcarbamate is dominated by cleavages related to the tert-butoxycarbonyl (Boc) protecting group. The primary fragmentation pathways include the loss of isobutylene, the complete loss of the Boc group, and the formation of the stable tert-butyl cation.

Caption: Proposed ESI-MS/MS fragmentation pathway of (R)-tert-Butyl azepan-3-ylcarbamate.

Experimental Protocols

The following protocols provide a general framework for the mass spectrometric analysis of (R)-tert-Butyl azepan-3-ylcarbamate. Optimization may be required based on the specific instrumentation and analytical goals.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Sample Preparation:

-

Prepare a stock solution of (R)-tert-Butyl azepan-3-ylcarbamate in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter prior to injection.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% to 95% B over 10 minutes

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Mode: Full Scan (m/z 50-300) and Product Ion Scan

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Collision Gas: Argon

-

Collision Energy: 10-30 eV (for MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization may be necessary to improve the volatility and thermal stability of the compound. Silylation is a common derivatization technique for carbamates.

Sample Preparation and Derivatization:

-

Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).

-

Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

-

Heat the mixture at 60-70 °C for 30 minutes.

-

Inject an aliquot of the derivatized sample into the GC-MS.

GC Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Mode: Split (20:1)

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Scan Range: m/z 40-400

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for the mass spectrometry-based analysis of (R)-tert-Butyl azepan-3-ylcarbamate, from sample preparation to data interpretation.

References

Stability and storage conditions for (R)-tert-Butyl azepan-3-ylcarbamate

An In-depth Technical Guide on the Stability and Storage of (R)-tert-Butyl azepan-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl azepan-3-ylcarbamate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. As a pharmaceutical intermediate, ensuring its stability and purity is paramount for the successful synthesis of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for (R)-tert-Butyl azepan-3-ylcarbamate. The stability of this compound is largely dictated by the tert-butoxycarbonyl (Boc) protecting group, which is known for its sensitivity to acidic conditions and thermal stress.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (R)-tert-Butyl azepan-3-ylcarbamate |

| CAS Number | 1354351-56-6 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water.[1] |

Stability Profile

The stability of (R)-tert-Butyl azepan-3-ylcarbamate is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting group. While specific quantitative stability data for this exact molecule is not extensively available in the public domain, the stability profile can be inferred from the well-documented behavior of Boc-protected amines.

Summary of Stability Characteristics:

| Condition | Stability | Primary Degradation Pathway |

| Acidic pH | Unstable | The Boc group is readily cleaved under acidic conditions.[2][3] |

| Neutral pH | Generally Stable | Minimal degradation is expected. |

| Basic pH | Generally Stable | The Boc group is stable towards most bases and nucleophiles.[2][4][5] |

| Temperature | Susceptible to Thermal Degradation | Thermal deprotection can occur at elevated temperatures, potentially above 85-90°C.[2] |

| Light | Potentially Unstable | While specific photostability data is not widely available, compounds with amine functionalities can be susceptible to photo-oxidation. Formal photostability studies are recommended as per ICH Q1B guidelines.[2][6] |

| Oxidation | Potentially Unstable | The secondary amine in the azepane ring could be susceptible to oxidation. |

Recommended Storage Conditions

To maintain the integrity and purity of (R)-tert-Butyl azepan-3-ylcarbamate, the following storage conditions are recommended based on supplier information and the compound's chemical nature:

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool place, with some suppliers recommending refrigeration (2-8 °C).[7] | To minimize thermal degradation. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place under an inert atmosphere.[7] | To protect from moisture and oxidation. |

| Light | Store in a dark place or use an opaque/amber container.[7] | To prevent potential photolytic degradation. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of (R)-tert-Butyl azepan-3-ylcarbamate, based on International Council for Harmonisation (ICH) guidelines.

Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.

5.1.1. Stock Solution Preparation

Prepare a stock solution of (R)-tert-Butyl azepan-3-ylcarbamate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[7]

5.1.2. Stress Conditions

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the sample before analysis.[7]

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the sample before analysis.[7]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.[7]

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C) for a specified period.[7]

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be protected from light.

Stability-Indicating Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique to separate the parent compound from its degradation products.[7]

5.2.1. HPLC-UV Method

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[8]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV at a suitable wavelength (e.g., 210 nm).[8]

-

Column Temperature: 30 °C.[8]

5.2.2. LC-MS for Degradant Identification

Coupling the HPLC to a mass spectrometer (LC-MS) is crucial for the identification and structural elucidation of the degradation products.[7]

Visualizations

Logical Workflow for Stability Assessment

Caption: A logical workflow for conducting a comprehensive stability assessment.

Potential Degradation Pathways

Caption: Potential degradation pathways under acidic and thermal stress conditions.

Conclusion

(R)-tert-Butyl azepan-3-ylcarbamate is a stable compound when stored under the recommended conditions of a cool, dry, dark, and inert environment. The primary vulnerabilities of the molecule are its susceptibility to degradation under acidic conditions and at elevated temperatures, leading to the cleavage of the Boc protecting group. For researchers, scientists, and drug development professionals, adherence to the recommended storage and handling guidelines is critical to maintain the integrity of this important synthetic intermediate. A thorough understanding of its stability profile through forced degradation studies is essential for the development of robust synthetic processes and stable drug formulations.

References

- 1. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: Stereochemistry of (R)-tert-Butyl azepan-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl azepan-3-ylcarbamate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid azepane scaffold, combined with the stereochemically defined amine functionality, makes it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine, facilitating multi-step synthetic sequences. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of (R)-tert-Butyl azepan-3-ylcarbamate.

Physicochemical Properties and Stereochemical Data

The fundamental properties of tert-butyl azepan-3-ylcarbamate are summarized below. It is crucial to note that while data for the racemic mixture is available, specific optical rotation and melting point data for the pure (R)-enantiomer are not widely reported in publicly available literature, highlighting a gap in the detailed characterization of this specific stereoisomer.

Table 1: Physicochemical Properties of tert-Butyl azepan-3-ylcarbamate [1]

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol |

| CAS Number (Racemate) | 454451-26-4 |

| CAS Number ((R)-enantiomer) | 1354351-56-6[2] |

| IUPAC Name | tert-butyl N-(azepan-3-yl)carbamate |

| Computed XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Stereochemical Considerations:

The chirality of (R)-tert-Butyl azepan-3-ylcarbamate arises from the stereocenter at the C3 position of the azepane ring. The "(R)" designation indicates the absolute configuration at this carbon, as defined by the Cahn-Ingold-Prelog priority rules. The specific rotation, a measure of the compound's ability to rotate plane-polarized light, is a key characteristic of the pure enantiomer. However, experimentally determined values for the specific rotation of (R)-tert-Butyl azepan-3-ylcarbamate are not readily found in the scientific literature. Different enantiomers of a chiral compound will rotate plane-polarized light to an equal but opposite extent[3].

Synthesis and Enantioselective Strategies

The synthesis of enantiomerically pure (R)-tert-Butyl azepan-3-ylcarbamate can be approached through two primary strategies: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis from Chiral Precursors

A viable route to enantiopure 3-aminoazepane derivatives involves starting from naturally occurring chiral molecules. L- and D-lysine are attractive starting materials for the synthesis of the corresponding enantiomers of 3-aminoazepane.

Conceptual Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis workflow from D-Lysine.

Experimental Protocol: Synthesis of Enantiopure 3-Aminoazepane Derivatives from Lysine

While a detailed protocol for the direct synthesis of (R)-tert-Butyl azepan-3-ylcarbamate is not explicitly detailed in a single source, a general approach can be inferred from the literature on the synthesis of related compounds. The synthesis of enantiopure 3-aminoazepane derivatives can be achieved from ornithine and lysine[4]. The key steps involve the cyclization of the amino acid methyl ester to form the corresponding lactam, followed by protection and subsequent reduction[4].

Step 1: Cyclization of D-Lysine Methyl Ester

-

D-Lysine is first converted to its methyl ester.

-

The methyl ester is then subjected to base-mediated cyclization to yield the corresponding 3-amino-azepan-2-one (lactam).

Step 2: Protection of the Exocyclic Amine

-

The primary amine of the lactam is protected, for example, with a trityl group.

Step 3: Reduction of the Lactam

-

The protected lactam is reduced to the corresponding 3-(protected-amino)azepane.

Step 4: Boc Protection of the Ring Nitrogen and Deprotection of the Exocyclic Amine

-

The secondary amine of the azepane ring is protected with a Boc group.

-

The initial protecting group on the exocyclic amine is then removed.

Step 5: Boc Protection of the Exocyclic Amine

-

The now free primary amine at the 3-position is protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product.

Resolution of Racemic tert-Butyl azepan-3-ylcarbamate

An alternative strategy involves the synthesis of the racemic mixture of tert-butyl azepan-3-ylcarbamate, followed by chiral resolution.

Conceptual Workflow for Racemic Synthesis and Resolution:

Caption: Racemic synthesis and chiral resolution workflow.

Experimental Protocol: General Procedure for Chiral Resolution

A common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid.

-

Salt Formation: The racemic tert-butyl azepan-3-ylcarbamate is dissolved in a suitable solvent and treated with a stoichiometric amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid.

-

Fractional Crystallization: The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. The less soluble diastereomer will precipitate out of the solution first.

-

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base to liberate the enantiomerically enriched free amine.

-

Purification: The final product is purified by standard techniques such as recrystallization or chromatography.

Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Data for (R)-tert-Butyl azepan-3-ylcarbamate

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| tert-Butyl (9H) | ~1.4 | s | 9H |

| Azepane Ring Protons (12H) | 1.5 - 3.5 | m | 12H |

| NH (Boc) | ~4.5 - 5.5 | br s | 1H |

| NH (ring) | ~1.5 - 2.5 (may be broad) | br s | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| tert-Butyl (CH₃)₃ | ~28 | ||

| tert-Butyl C | ~79 | ||

| C=O (Carbamate) | ~156 | ||

| Azepane Ring Carbons | 25 - 55 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Applications in Drug Development

Chiral 3-aminoazepane scaffolds are recognized as important pharmacophores in the development of therapeutic agents[4]. The carbamate group itself is a structural motif found in a variety of drugs and can be used to modulate the biological and pharmacokinetic properties of a molecule[5]. While the specific application of (R)-tert-Butyl azepan-3-ylcarbamate in a signaling pathway or as a direct precursor to a marketed drug is not widely documented, its structural features make it a highly valuable intermediate for the synthesis of:

-

Enzyme Inhibitors: The constrained cyclic structure can provide a rigid framework for positioning functional groups to interact with the active site of an enzyme.

-

Receptor Ligands: The stereochemistry of the amine is often crucial for selective binding to G-protein coupled receptors (GPCRs) and other receptor families.

-

Complex Natural Product Analogs: As a chiral building block, it can be incorporated into the synthesis of analogs of natural products with improved pharmacological profiles.

The development of efficient and scalable syntheses for enantiopure 3-aminoazepane derivatives is an active area of research, driven by the demand for these versatile intermediates in drug discovery programs[6][7].

Conclusion

(R)-tert-Butyl azepan-3-ylcarbamate is a chiral building block with significant potential in the synthesis of novel therapeutic agents. While detailed experimental protocols and comprehensive characterization data for this specific enantiomer are not extensively published, its synthesis can be achieved through established methods of asymmetric synthesis from chiral precursors like D-lysine or through the resolution of the corresponding racemic mixture. The stereodefined azepane core provides a valuable platform for the design and synthesis of next-generation pharmaceuticals. Further research into the biological applications of derivatives of (R)-tert-Butyl azepan-3-ylcarbamate is warranted to fully explore its potential in drug discovery.

References

- 1. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 001chemical.com [001chemical.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Strategies for (R)-tert-Butyl azepan-3-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl azepan-3-ylcarbamate, a key chiral building block, is of significant interest to the pharmaceutical industry due to the prevalence of the azepane scaffold in a wide array of bioactive molecules. This technical guide provides an in-depth overview of its commercial availability, typical quality specifications, and detailed synthetic methodologies. The information presented herein is intended to support researchers and drug development professionals in sourcing and utilizing this important chemical entity.

Physicochemical Properties and Identification

| Property | Value | Reference |

| CAS Number | 1354351-56-6 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| Appearance | Off-white to yellow solid | [1] |

| Purity | Typically ≥95% - 98% | [1] |

| Enantiomeric Excess (ee) | >99% (based on synthetic methodologies) | [2] |

Commercial Suppliers

(R)-tert-Butyl azepan-3-ylcarbamate is available from a variety of chemical suppliers specializing in building blocks for research and development. The following table lists several notable suppliers. It is recommended to request a certificate of analysis for lot-specific data.

| Supplier | Location | Notes |

| LEAP CHEM Co., Ltd. | China | Offers the compound for pharmaceutical and intermediate applications. |

| Dana Bioscience | USA | Provides the product in various quantities for research purposes. |

| Cenmed | USA | Lists the compound with reference to manufacturer Aladdin. |

| BLDpharm | China/USA | Offers the compound and related derivatives. |

| 001CHEMICAL | China | Specifies a purity of not less than 98%.[1] |

| Ambeed | USA | Provides the compound with access to analytical data like NMR and HPLC. |

Synthetic Approaches

The synthesis of enantiopure 3-aminoazepane derivatives is a topic of significant interest, with several strategies developed to ensure high stereochemical control. A particularly innovative and green approach involves a one-pot enzymatic cascade, which leverages the high selectivity of biocatalysts.

Chemoenzymatic Synthesis of the Chiral 3-Aminoazepane Core

A recently developed method utilizes a multi-enzyme cascade to produce enantiopure N-Cbz-protected L-3-aminoazepane from L-lysine derived amino alcohol.[2] This method is advantageous as it starts from a renewable feedstock and proceeds under ambient conditions, avoiding harsh reagents and protecting group manipulations that can lead to racemization.[2] The resulting Cbz-protected amine can then be converted to the desired Boc-protected product through standard chemical transformations (deprotection followed by Boc-protection).

This protocol is adapted from the work of Ford et al. (2020).[2]

Materials:

-

N-Cbz-L-lysinol

-

Galactose oxidase (GOase) variant

-

Imine reductase (IRED)

-

Sodium phosphate buffer (NaPi), pH 7.5

-

General laboratory glassware and equipment for chemical synthesis and purification.

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of N-Cbz-L-lysinol (e.g., 3 mM) in sodium phosphate buffer (pH 7.5).

-

Enzyme Addition: Add the selected galactose oxidase and imine reductase variants to the reaction mixture. The optimal enzyme loading should be determined empirically, with starting points described in the literature.[2]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm) for a specified period (e.g., 16 hours).[2]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as GC-FID, to determine the conversion to the desired product.[2]

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by standard procedures, which may include extraction with an organic solvent, followed by purification techniques such as column chromatography to isolate the enantiopure N-Cbz-protected L-3-aminoazepane. The enantiomeric purity of the product can be confirmed by chiral HPLC analysis.[2]

Note: The subsequent steps of Cbz-deprotection (e.g., by hydrogenolysis) and Boc-protection (using Boc-anhydride) are standard procedures in organic synthesis.

Applications in Drug Discovery

The chiral azepane motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds targeting the central nervous system (CNS).[3][4] Its three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for selective interaction with biological targets.

(R)-tert-Butyl azepan-3-ylcarbamate serves as a versatile intermediate for the synthesis of more complex molecules. The Boc-protected amine allows for selective functionalization at other positions of the azepane ring before deprotection and subsequent elaboration of the amino group. This strategy is employed in the development of novel therapeutics, including kinase inhibitors and agents targeting neuropsychiatric disorders.[3][4]

Visualizing Synthetic and Application Pathways

To illustrate the synthetic strategy and the utility of this building block, the following diagrams are provided.

References

Methodological & Application

Synthesis of (R)-tert-Butyl Azepan-3-ylcarbamate from D-Lysine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl azepan-3-ylcarbamate is a valuable chiral building block in medicinal chemistry, frequently incorporated into the synthesis of novel therapeutic agents. Its rigid, seven-membered azepane scaffold and the stereochemistry at the C3 position are crucial for the pharmacological activity of many compounds. This application note provides a detailed protocol for the enantioselective synthesis of (R)-tert-butyl azepan-3-ylcarbamate, starting from the readily available and inexpensive chiral precursor, D-lysine. The described synthetic route proceeds via a two-step sequence involving the formation of an N-Boc protected 3-aminolactam, followed by its reduction.

Overall Synthetic Scheme

The synthesis begins with the protection of the amino groups of D-lysine, followed by cyclization to form the key lactam intermediate. Subsequent reduction of the lactam yields the target (R)-tert-butyl azepan-3-ylcarbamate.

Caption: Synthetic workflow for (R)-tert-butyl azepan-3-ylcarbamate.

Data Summary

The following table summarizes the key quantitative data for the synthesis of (R)-tert-butyl azepan-3-ylcarbamate from D-lysine.

| Step | Reaction | Key Reagents | Typical Yield (%) | Enantiomeric Excess (%) |

| 1 | Boc Protection of D-Lysine | Di-tert-butyl dicarbonate, NaHCO₃ | 80-90 | >99 |

| 2 | Intramolecular Cyclization | EDC, HOBt, DIPEA | 65-75 | >99 |

| 3 | Lactam Reduction | H₂, 5% Pt/C | 85-95 | >99 |

Experimental Protocols

Step 1: Synthesis of Nα,Nε-di-Boc-D-lysine

This procedure outlines the protection of both amino groups of D-lysine using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

D-Lysine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Deionized water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve D-lysine hydrochloride (1.0 eq) and sodium bicarbonate (5.0 eq) in deionized water in a round-bottom flask and cool the solution in an ice-water bath.

-

Add a solution of di-tert-butyl dicarbonate (3.0 eq) in dioxane dropwise to the cooled aqueous solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Wash the mixture three times with diethyl ether to remove excess (Boc)₂O.

-

Carefully adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Nα,Nε-di-Boc-D-lysine as a white solid.[1]

Step 2: Synthesis of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate (N-Boc-3-amino-azepan-2-one)

This step involves the intramolecular cyclization of the protected D-lysine to form the seven-membered lactam ring.

Materials:

-

Nα,Nε-di-Boc-D-lysine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

Procedure:

-

Dissolve Nα,Nε-di-Boc-D-lysine (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain (R)-tert-butyl (2-oxoazepan-3-yl)carbamate.

Step 3: Synthesis of (R)-tert-Butyl azepan-3-ylcarbamate

The final step is the reduction of the lactam to the desired azepane. A key aspect of this step is the conversion of the lactam to an imido ester intermediate, which is then hydrogenated.[2]

Materials:

-

(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate

-

Triethyloxonium tetrafluoroborate (Meerwein's salt)

-

Dichloromethane (DCM)

-

Ethanol

-

5% Platinum on carbon (Pt/C)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve (R)-tert-butyl (2-oxoazepan-3-yl)carbamate (1.0 eq) in dry dichloromethane in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add triethyloxonium tetrafluoroborate (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The formation of the imido ester can be monitored by TLC.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude imido ester in ethanol in a hydrogenation vessel.

-

Add 5% Pt/C (5-10 mol%) to the solution.

-

Pressurize the vessel with hydrogen gas (5 bar) and stir the mixture at room temperature for 12-24 hours.[2]

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield (R)-tert-butyl azepan-3-ylcarbamate. Further purification can be achieved by column chromatography if necessary.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations in this synthesis.

Caption: Logical flow of the synthesis from D-lysine.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of enantiomerically pure (R)-tert-butyl azepan-3-ylcarbamate from D-lysine. The methodology is robust and scalable, making it suitable for both academic research and industrial drug development applications. The use of a readily available chiral precursor ensures the high enantiopurity of the final product, which is critical for its use in the synthesis of chiral pharmaceuticals.

References

Application Notes and Protocols for the Synthesis of (R)-tert-Butyl azepan-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of (R)-tert-Butyl azepan-3-ylcarbamate, a valuable building block in medicinal chemistry. The synthesis commences with the readily available chiral starting material, D-ornithine hydrochloride, and proceeds through a three-step sequence involving esterification, cyclization to a lactam, Boc-protection of the primary amine, and subsequent reduction of the lactam carbonyl.

Experimental Workflow

The overall synthetic pathway is depicted below. The process is designed to be efficient and scalable for laboratory settings.

Figure 1. Synthetic workflow for (R)-tert-Butyl azepan-3-ylcarbamate.

Experimental Protocols

Step 1: Synthesis of (R)-Ornithine Methyl Ester Dihydrochloride

This step involves the esterification of the carboxylic acid functionality of D-ornithine.[1][2]

Materials:

-

D-Ornithine hydrochloride

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or Acetyl chloride (AcCl)

-

Diethyl ether or Methyl tert-butyl ether (MTBE)

Procedure:

-

Suspend D-ornithine hydrochloride (1.0 eq) in anhydrous methanol (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.2 eq) or acetyl chloride (2.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 3-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and then concentrate under reduced pressure to obtain a viscous oil or a solid residue.

-

Add diethyl ether or MTBE to the residue and triturate to induce precipitation of the product.

-

Collect the solid by filtration, wash with diethyl ether or MTBE, and dry under vacuum to afford (R)-ornithine methyl ester dihydrochloride as a white solid.

Step 2: Synthesis of (R)-3-Aminoazepan-2-one

The methyl ester is cyclized to the corresponding lactam under basic conditions.[3][4][5][6]

Materials:

-

(R)-Ornithine methyl ester dihydrochloride

-

Sodium methoxide (NaOMe) in methanol (25 wt% solution) or solid sodium methoxide

-

Methanol (MeOH), anhydrous

-

Ammonium chloride (NH₄Cl) (for neutralization)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve (R)-ornithine methyl ester dihydrochloride (1.0 eq) in anhydrous methanol (10-15 mL per gram).

-

Cool the solution to 0 °C.

-

Slowly add a solution of sodium methoxide in methanol (2.2 eq) or solid sodium methoxide portion-wise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and neutralize by adding solid ammonium chloride until the pH is approximately 7.

-

Filter the resulting suspension to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a gradient of dichloromethane and methanol to yield (R)-3-aminoazepan-2-one.

Step 3: Synthesis of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate

The primary amine of the lactam is protected with a tert-butyloxycarbonyl (Boc) group.[7][8][9]

Materials:

-

(R)-3-Aminoazepan-2-one

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or a mixture of Dioxane and Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve (R)-3-aminoazepan-2-one (1.0 eq) in dichloromethane or a 1:1 mixture of dioxane and water (10-20 mL per gram).

-

Add triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

If using an aqueous solvent system, extract the mixture with ethyl acetate. If using dichloromethane, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to give (R)-tert-butyl (2-oxoazepan-3-yl)carbamate.

Step 4: Synthesis of (R)-tert-Butyl azepan-3-ylcarbamate

The final step is the reduction of the lactam carbonyl to a methylene group.[3]

Materials:

-

(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate

-

Platinum on carbon (5% Pt/C) or another suitable reducing agent

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve (R)-tert-butyl (2-oxoazepan-3-yl)carbamate (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

-

Add 5% Platinum on carbon (5-10 mol% catalyst loading) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 5 bar).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient) to obtain the final product, (R)-tert-butyl azepan-3-ylcarbamate.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are representative and may vary depending on the reaction scale and optimization.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | D-Ornithine hydrochloride | SOCl₂ or AcCl, MeOH | Methanol | Reflux (65) | 3-4 | (R)-Ornithine Methyl Ester Dihydrochloride | 90-95 |

| 2 | (R)-Ornithine Methyl Ester Dihydrochloride | NaOMe | Methanol | Reflux (65) | 4-6 | (R)-3-Aminoazepan-2-one | 70-80 |

| 3 | (R)-3-Aminoazepan-2-one | (Boc)₂O, TEA | DCM | Room Temp. | 12-18 | (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | 85-95 |

| 4 | (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | H₂, 5% Pt/C | Methanol | Room Temp. | 24-48 | (R)-tert-Butyl azepan-3-ylcarbamate | 75-85 |

Logical Relationship Diagram

The following diagram illustrates the logical progression of the key chemical transformations in the synthesis.

Figure 2. Key transformations in the synthesis.

References

- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 5. figshare.com [figshare.com]

- 6. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Use of Azepane Scaffolds in the Synthesis of Orexin Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orexin receptor antagonists are a class of drugs that target the orexin system, which plays a crucial role in regulating the sleep-wake cycle. By blocking the activity of orexin neuropeptides, these antagonists can promote sleep and are used for the treatment of insomnia. The synthesis of these molecules is a key area of research in medicinal chemistry. While a direct synthetic route for orexin receptor antagonists utilizing (R)-tert-Butyl azepan-3-ylcarbamate is not prominently documented in publicly available literature, the azepane scaffold is of significant interest due to its structural similarity to the core of established antagonists like Suvorexant.

This document provides an overview of the synthesis of Suvorexant, a dual orexin receptor antagonist, as a representative example. It also presents a hypothetical synthetic pathway illustrating how an (R)-azepan-3-ylcarbamate derivative could potentially be employed in the synthesis of novel orexin receptor antagonists.

Orexin Signaling Pathway

The orexin system comprises two G-protein coupled receptors, OX1R and OX2R, which are activated by the neuropeptides orexin-A and orexin-B.[1] Activation of these receptors, located in the hypothalamus, promotes wakefulness. Orexin receptor antagonists competitively block the binding of orexin peptides to these receptors, thereby suppressing the wake drive and facilitating sleep.

Caption: Orexin Signaling Pathway and Antagonist Action.

Representative Synthesis: Suvorexant

Suvorexant is an FDA-approved dual orexin receptor antagonist for the treatment of insomnia.[1][2] Its synthesis involves the construction of a chiral 1,4-diazepane ring system. Several synthetic routes have been reported, often involving a key reductive amination step to form the seven-membered ring.[2][3]

Experimental Workflow for Suvorexant Synthesis

The following diagram outlines a common synthetic strategy for Suvorexant.

Caption: General Synthetic Workflow for Suvorexant.

Key Experimental Protocols

1. Synthesis of Racemic Amine Intermediate

A common approach involves the synthesis of an amino ketone precursor followed by reductive amination to form the diazepane ring.

-

Protocol: A suitable amino ketone precursor is dissolved in a solvent such as dichloromethane (DCM) or methanol. A reducing agent, for example, sodium triacetoxyborohydride, is added portion-wise at room temperature. The reaction is stirred for 12-24 hours and monitored by LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated under reduced pressure.[4]

2. Chiral Resolution of the Diazepane Intermediate

The desired (R)-enantiomer is separated from the racemic mixture.

-

Protocol: Classical resolution can be achieved by treating the racemic amine with a chiral acid (e.g., tartaric acid derivatives) in a suitable solvent to form diastereomeric salts. The desired diastereomer is then selectively crystallized and isolated by filtration. The free base is subsequently liberated by treatment with a base. Alternatively, chiral HPLC can be employed for the separation.[2]

3. Amide Coupling to Yield Suvorexant

The final step involves the coupling of the chiral diazepane with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.

-

Protocol: To a solution of the chiral diazepane intermediate and the carboxylic acid in an appropriate solvent like DMF, a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) are added. The reaction mixture is stirred at room temperature until completion, as monitored by HPLC. The product is then isolated through an aqueous workup and purified by crystallization or chromatography.[4]

Quantitative Data from Suvorexant Synthesis

| Step | Reagents | Yield (%) | Purity/ee (%) | Reference |

| Reductive Amination | Ru-based transfer hydrogenation catalyst | 97 | 94.5 ee | [3] |

| Amide Coupling | EDC, HOBt, TEA in DMF | ~90 | >99 | [5] |

| Overall Yield (multi-step) | Various routes | 31 - 65 | >99 | [5][6] |

Hypothetical Application of (R)-tert-Butyl azepan-3-ylcarbamate

While not a direct precursor to Suvorexant, (R)-tert-Butyl azepan-3-ylcarbamate could theoretically be used to synthesize novel orexin receptor antagonists with an azepane core. The following workflow illustrates a potential synthetic route.

References

- 1. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. html.rhhz.net [html.rhhz.net]

- 6. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application of (R)-tert-Butyl Azepan-3-ylcarbamate in the Synthesis of IRAK4 Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (R)-tert-butyl azepan-3-ylcarbamate as a key building block in the synthesis of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical serine/threonine kinase in the innate immune signaling pathway, making it a compelling therapeutic target for a range of inflammatory diseases, autoimmune disorders, and certain cancers. The incorporation of the chiral azepane moiety can impart desirable physicochemical properties and vectoral orientation to engage with the kinase active site.

IRAK4 Signaling Pathway and Therapeutic Rationale

IRAK4 is a central mediator downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other IRAK family members (IRAK1/2), initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This results in the production of pro-inflammatory cytokines and chemokines. Inhibiting IRAK4 can block this entire cascade, offering a powerful therapeutic strategy.

Synthetic Application of (R)-tert-Butyl Azepan-3-ylcarbamate

(R)-tert-Butyl azepan-3-ylcarbamate serves as a chiral building block to introduce a saturated seven-membered ring into the final inhibitor structure. The synthesis generally involves two key steps:

-

Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the free amine.

-

Coupling Reaction: Nucleophilic substitution or cross-coupling of the deprotected (R)-azepan-3-amine with a suitable heterocyclic core, often a halogenated pyrimidine or pyrazolopyrimidine derivative.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of an IRAK4 inhibitor using (R)-tert-Butyl azepan-3-ylcarbamate.

Protocol 3.1: Boc Deprotection of (R)-tert-Butyl Azepan-3-ylcarbamate

-

Reaction Setup: Dissolve (R)-tert-butyl azepan-3-ylcarbamate (1.0 eq) in dichloromethane (DCM, 5-10 volumes). Cool the solution to 0 °C in an ice bath.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA, 2-4 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-